6-Methoxy-3-oxo-indan-5-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
77366-71-3 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-methoxy-3-oxo-1,2-dihydroindene-5-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-15-10-4-6-2-3-9(12)7(6)5-8(10)11(13)14/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
CSECSQHRXAOUKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)C(=O)O |
Origin of Product |
United States |
Chemical and Physical Properties of 6 Methoxy 3 Oxo Indan 5 Carboxylic Acid
While detailed experimental data for 6-Methoxy-3-oxo-indan-5-carboxylic acid is not extensively available in public literature, its fundamental properties can be tabulated based on available chemical database information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 77366-71-3 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 6-methoxy-3-oxo-1,2-dihydroindene-5-carboxylic acid |
| InChI | InChI=1S/C11H10O4/c1-15-10-4-6-2-3-9(12)7(6)5-8(10)11(13)14/h4-5H,2-3H2,1H3,(H,13,14) |
| Canonical SMILES | COC1=C(C=C2C(=C1)CCC2=O)C(=O)O |
Mechanistic Investigations of Reactions Involving 6 Methoxy 3 Oxo Indan 5 Carboxylic Acid
Elucidation of Reaction Pathways for Indanone Formation
The formation of the indanone core is a pivotal transformation in the synthesis of a wide array of biologically active molecules and functional materials. In the context of 6-Methoxy-3-oxo-indan-5-carboxylic acid and related precursors, palladium-catalyzed intramolecular processes have emerged as a powerful tool for the construction of the indanone skeleton. Mechanistic inquiries have primarily centered on differentiating between two plausible pathways: oxopalladation–protodemetallation and oxa-Michael addition.
Oxopalladation–Protodemetallation Mechanisms
The oxopalladation–protodemetallation pathway is a frequently proposed mechanism in palladium-catalyzed intramolecular olefinations leading to the formation of cyclic ketones. This mechanism is initiated by the coordination of the palladium(II) catalyst to the olefin. Subsequently, an intramolecular nucleophilic attack by an oxygen atom of a carboxylic acid or a related functional group onto the palladium-activated olefin occurs. This key oxopalladation step results in the formation of a six-membered palladacycle intermediate. The final step of the catalytic cycle involves a protodemetallation event, where a proton source cleaves the carbon-palladium bond, regenerating the palladium(II) catalyst and yielding the indanone product.
In a plausible scenario for the formation of an indanone from a suitable precursor to this compound, such as an ortho-vinyl benzoic acid derivative, the reaction would proceed through a tandem process. This would involve the initial cyclization to form an indenone, followed by a reduction. Mechanistic studies on similar systems suggest that the catalytic cycle involves the formation of a palladacycle intermediate.
Distinction from Oxa-Michael Addition Mechanisms
In contrast to the palladium-mediated pathway, the oxa-Michael addition (or conjugate addition) represents a distinct mechanistic possibility for the formation of the indanone ring system. This reaction involves the nucleophilic addition of an oxygen-based nucleophile to an α,β-unsaturated carbonyl compound. While the Michael addition typically refers to the addition of a carbon nucleophile, the hetero-Michael addition involves nucleophiles such as amines, thiols, and alcohols. The oxa-Michael addition specifically refers to the addition of an alcohol or a carboxylate. vander-lingen.nl
The key distinction between the oxopalladation–protodemetallation and oxa-Michael addition mechanisms lies in the mode of activation of the olefin. In the former, the palladium catalyst electrophilically activates the double bond, making it susceptible to intramolecular nucleophilic attack. In the latter, the reaction is typically promoted by a base, which deprotonates the nucleophile, increasing its nucleophilicity for a conjugate attack on the electron-deficient double bond of the α,β-unsaturated system. While the oxa-Michael reaction is a powerful tool for forming carbon-oxygen bonds, it is generally considered less common for the direct formation of the indanone ring from precursors that would favor a palladium-catalyzed cyclization. rsc.org
Decarboxylation Mechanisms in Related Carboxylic Acids
The presence of a carboxylic acid group at the 5-position of the 6-methoxy-3-oxo-indan scaffold introduces the possibility of decarboxylation reactions. The structure of this compound, being a β-keto carboxylic acid, is particularly prone to decarboxylation upon heating. organicchemistrytutor.comlibretexts.org
The mechanism of decarboxylation for β-keto acids is well-established and proceeds through a concerted, cyclic transition state. masterorganicchemistry.com This pericyclic reaction involves the cyclic rearrangement of six electrons. The carboxylic acid proton is transferred to the carbonyl oxygen, while the carbon-carbon bond between the carboxyl group and the indanone ring is cleaved. This process results in the formation of carbon dioxide and an enol intermediate. The enol then rapidly tautomerizes to the more stable keto form, yielding the corresponding indanone. organicchemistrytutor.comlibretexts.org Theoretical studies have shown that the activation barrier for the decarboxylation of the anionic form (carboxylate) is significantly lower than that of the neutral carboxylic acid. nih.gov
| Feature | Decarboxylation of β-Keto Acids |
| Reaction Type | Pericyclic |
| Transition State | Six-membered cyclic |
| Key Steps | Concerted proton transfer and C-C bond cleavage |
| Intermediates | Enol |
| Final Product | Ketone (after tautomerization) |
| Conditions | Typically requires heating |
Role of the Methoxy (B1213986) Group in Directing Group Assistance
The methoxy group at the 6-position of the indanone ring plays a significant role in influencing the reactivity and regioselectivity of various reactions, acting as a directing group. In the context of electrophilic aromatic substitution, the methoxy group is a powerful activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediates formed during substitution at the ortho and para positions. organicchemistrytutor.com
In the realm of palladium-catalyzed C-H activation reactions, the methoxy group can also exert a directing effect. The oxygen atom can coordinate to the palladium center, bringing the catalyst into proximity with a specific C-H bond and facilitating its activation. nih.gov While direct evidence for the methoxy group of this compound acting as a directing group in palladium-catalyzed reactions is not extensively documented, its potential to do so is inferred from studies on related systems where N-methoxy amides have been shown to assist in palladium-catalyzed C-H activation and cyclization processes. organic-chemistry.org This directing group assistance can be crucial for achieving high levels of chemo- and regioselectivity in complex transformations.
Kinetic Studies and Reaction Profiling
Detailed kinetic studies and reaction profiling are essential for a comprehensive understanding of the reaction mechanisms. For palladium-catalyzed reactions, kinetic investigations can help to identify the rate-determining step of the catalytic cycle. In studies of palladium-catalyzed C-H olefination of aromatic compounds, it has been shown that the C-H activation step is often the rate-determining step. nih.govrsc.org
Chemical Reactivity and Advanced Derivatization of 6 Methoxy 3 Oxo Indan 5 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the introduction of a wide range of functionalities through well-established synthetic protocols.
Esterification of 6-methoxy-3-oxo-indan-5-carboxylic acid is readily achieved under standard conditions. The reaction of the carboxylic acid with various alcohols in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding esters. Alternatively, conversion to the more reactive acyl chloride or activation with coupling agents can facilitate ester formation with less reactive alcohols.
Transesterification, while less common for the direct derivatization of the acid, can be employed to convert one ester derivative into another. This is typically accomplished by reacting an existing ester with a different alcohol in the presence of an acid or base catalyst.
| Reactant | Reagent | Product | Conditions |
| This compound | Methanol (B129727) | Methyl 6-methoxy-3-oxo-indan-5-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |
| This compound | Ethanol (B145695) | Ethyl 6-methoxy-3-oxo-indan-5-carboxylate | Acid catalyst (e.g., p-TsOH), heat |
| This compound | Benzyl alcohol | Benzyl 6-methoxy-3-oxo-indan-5-carboxylate | Coupling agent (e.g., DCC), base |
The carboxylic acid functionality serves as a handle for the formation of amide bonds, a key linkage in many biologically active molecules. Direct reaction with amines is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated using a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are employed to form an active intermediate that readily reacts with primary or secondary amines to furnish the corresponding amides.
This methodology is also extended to the synthesis of peptide coupling analogues, where the indanone scaffold can be incorporated into peptide sequences. The activated carboxylic acid can be coupled with the N-terminus of an amino acid or peptide to form a new peptide bond.
| Amine | Coupling Agent | Product |
| Ammonia | EDC, HOBt | 6-Methoxy-3-oxo-indan-5-carboxamide |
| Aniline | DCC | N-phenyl-6-methoxy-3-oxo-indan-5-carboxamide |
| Glycine methyl ester | HATU, DIPEA | Methyl N-(6-methoxy-3-oxo-indan-5-carbonyl)glycinate |
Selective reduction of the carboxylic acid group in the presence of the ketone can be challenging but is achievable with appropriate reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carboxylic acid and the ketone. To achieve selective reduction of the carboxylic acid to the primary alcohol, (5-(hydroxymethyl)-6-methoxy-indan-1-one), it is often necessary to first protect the ketone functionality.
Alternatively, the carboxylic acid can be converted to a less reactive derivative, such as an ester, which can then be reduced to the alcohol using milder reducing agents. The reduction to the aldehyde is a more delicate transformation, often requiring the conversion of the carboxylic acid to a Weinreb amide followed by reduction with a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H).
Reactivity of the Ketone Functionality
The ketone group at the 3-position of the indanone ring is another key site for chemical modification, allowing for alterations to the cyclic core of the molecule.
The ketone can be reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation, leading to the formation of 3-hydroxy-6-methoxy-indan-5-carboxylic acid. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.
| Reducing Agent | Product | Key Feature |
| Sodium borohydride (NaBH₄) | 3-Hydroxy-6-methoxy-indan-5-carboxylic acid | Mild and selective for ketones |
| Lithium aluminum hydride (LiAlH₄) | (3-hydroxy-6-methoxy-indan-5-yl)methanol | Reduces both ketone and carboxylic acid |
The α-protons adjacent to the ketone are acidic and can be deprotonated with a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation. Reaction with aldehydes or ketones under basic or acidic conditions can lead to the formation of α,β-unsaturated ketones, expanding the carbon framework of the molecule. For example, condensation with benzaldehyde (B42025) in the presence of a base would yield 2-benzylidene-6-methoxy-3-oxo-indan-5-carboxylic acid. These types of reactions are instrumental in building more complex molecular architectures based on the indanone scaffold.
Reactivity of the Indan (B1671822) Aromatic Ring System
The reactivity of the benzene (B151609) ring portion of the this compound molecule is governed by the electronic properties of its substituents: the fused cyclopentanone (B42830) ring, a methoxy (B1213986) group at the C-6 position, and a carboxylic acid group at the C-5 position. The interplay of these groups determines the regioselectivity of electrophilic aromatic substitution and provides handles for modern C-H functionalization techniques.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The outcome of such reactions on a substituted benzene ring is dictated by the directing effects of the existing substituents, which can be classified as either activating or deactivating. lumenlearning.comchemistrytalk.org
In the case of this compound, the substituents present a classic case of competing directive effects:
Methoxy Group (-OCH₃) at C-6: This is a strongly activating group. Through resonance, the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. lumenlearning.comlumenlearning.com This significantly increases the ring's nucleophilicity and stabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org Therefore, the methoxy group directs incoming electrophiles to the C-5 (already substituted) and C-7 positions.
Carboxylic Acid Group (-COOH) at C-5: This is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. lumenlearning.com It primarily directs incoming electrophiles to the meta position, which corresponds to the C-7 position.
Fused Cyclopentanone Ring: The carbonyl group within the fused five-membered ring also acts as a deactivating, meta-directing group due to its electron-withdrawing nature.
Considering the combined influence, the powerful activating and ortho-directing effect of the methoxy group is expected to dominate. Both the methoxy and carboxylic acid groups direct substitution to the C-7 position. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are predicted to occur with high regioselectivity at the C-7 position of the indanone core. researchgate.net
Beyond classical electrophilic substitution, modern transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the precise modification of aromatic systems. rsc.org This approach utilizes a directing group within the substrate to guide a metal catalyst to a specific C-H bond, typically in the ortho position, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. utexas.edu
For this compound, two functional groups can serve as potential directing groups:
Ketone Carbonyl: The oxygen atom of the ketone can coordinate to a transition metal center (e.g., rhodium, palladium, cobalt, or ruthenium), directing the functionalization of the ortho C-H bond at the C-4 position. organic-chemistry.orgnih.govtechnion.ac.il This strategy has been successfully employed for the synthesis of various indene (B144670) and indanone derivatives. organic-chemistry.org
Carboxylic Acid: The carboxyl group is also a well-established directing group for ortho-C-H functionalization, capable of guiding catalysts to the C-4 position to facilitate reactions like arylation or olefination. researchgate.net
Given the presence of two potential directing groups aiming for the same C-4 position, this substrate is a prime candidate for directed C-H functionalization. These methods offer a complementary approach to traditional SEAr reactions, allowing for the introduction of a wide array of functional groups with high precision and atom economy.
Synthesis of Structural Analogues and Derivatives
The inherent reactivity of the this compound scaffold makes it a versatile starting point for the synthesis of a diverse range of analogues and derivatives. Modifications can be made to the substitution pattern, the core ring structure, and through the construction of new fused ring systems.
The synthesis of structural analogues with varied substituents on the aromatic ring is typically achieved by modifying the starting materials used in the construction of the indanone core. The most common route to substituted 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgresearchgate.netnih.gov
| Substituent at C-6 | Electronic Effect | Influence on Aromatic Ring Reactivity |
| -OCH₃ (Methoxy) | Strong Electron-Donating (+R > -I) | Activating |
| -CH₃ (Methyl) | Weak Electron-Donating (+I) | Weakly Activating |
| -H (Hydrogen) | Neutral | Baseline |
| -Cl (Chloro) | Weak Electron-Withdrawing (-I > +R) | Weakly Deactivating |
| -NO₂ (Nitro) | Strong Electron-Withdrawing (-I, -R) | Strongly Deactivating |
| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing (-I) | Strongly Deactivating |
This interactive table illustrates how different substituents at the C-6 position would modulate the electronic nature and reactivity of the indan aromatic ring.
The five-membered cyclopentanone ring of the indan system can be chemically altered through ring expansion reactions to generate larger, medium-sized ring systems, which are valuable scaffolds in medicinal chemistry. nih.gov A prominent method for achieving this is the transition-metal-catalyzed insertion of a two-carbon unit into the C-C bond of the ketone. acs.org
Rhodium-catalyzed reactions have been particularly successful in this regard. For example, the direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones provides a straightforward route to seven-membered benzocycloheptenone skeletons. acs.org Similarly, the intermolecular [5+2] annulation between 1-indanones and internal alkynes, also catalyzed by rhodium, yields fused seven-membered carbocycles. nih.gov These transformations are generally tolerant of a wide range of functional groups on the indanone, including both electron-donating and -withdrawing substituents. nih.govscispace.com Applying these methodologies to this compound could provide access to a novel class of benzo-fused seven-membered rings.
While less common, ring contraction methodologies could potentially be applied, although ring expansion remains the more developed and versatile strategy for modifying the indanone core. researchgate.net
The indanone core serves as a versatile building block for the construction of more complex, polycyclic heterocyclic systems. nih.gov The carbonyl group and the adjacent methylene (B1212753) group provide reactive sites for annulation reactions, leading to the formation of new fused rings.
Indole (B1671886) Derivatives: Fused indeno[1,2-b]indoles can be synthesized from indanone precursors. A common strategy involves the Fischer indole synthesis, where an indanone is first converted to its arylhydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring system. nih.govresearchgate.net Domino reactions starting from ethyl cinnamates and arenes can also produce indanones in situ, which then undergo the Fischer indole reaction to yield the final fused product. nih.gov
Chroman Derivatives: Oxygen-containing heterocycles can also be fused to the indanone framework. For instance, dihydroindeno[1,2-b]chromene systems have been synthesized via cascade reactions involving α-thiocyanato indanones and substituted phenols. nih.gov Enantioselective tandem reactions have also been developed to produce indanone spiro-isochromanone derivatives. rsc.org
These synthetic strategies highlight the utility of this compound not just as a standalone molecule, but as a key intermediate for accessing a rich variety of complex heterocyclic structures.
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental characterization for the specific compound This compound is not publicly available. While the compound is listed by some chemical suppliers, the requisite primary data from peer-reviewed research, necessary to fulfill the detailed article outline, could not be located.
The specified structure of the article requires in-depth analysis and data tables for advanced spectroscopic methodologies, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ), coupling constants (J), and correlations from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
Infrared (IR) Spectroscopy: Precise vibrational frequencies (cm⁻¹) for all functional groups.
Mass Spectrometry (MS): Accurate mass-to-charge ratios (m/z) and fragmentation patterns, particularly from High-Resolution Mass Spectrometry (HRMS).
Without access to published experimental results for this compound, generating a scientifically accurate and authoritative article that strictly adheres to the requested outline is not possible. Constructing such an article would require speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy and would violate the explicit instructions to focus solely on the specified compound.
Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis provides critical information about its molecular structure through characteristic fragmentation pathways. When subjected to collision-induced dissociation (CID), the protonated or deprotonated molecule undergoes specific bond cleavages.
In positive-ion mode, the molecular ion [M+H]⁺ would be selected and fragmented. Common fragmentation patterns for carboxylic acids include the loss of water ([M+H-H₂O]⁺) and the loss of the entire carboxyl group ([M+H-COOH]⁺). libretexts.org For this specific molecule, cleavage adjacent to the carbonyl group is also expected. In negative-ion mode, the deprotonated molecule [M-H]⁻ would likely exhibit a prominent loss of carbon dioxide (CO₂), a characteristic fragmentation for carboxylic acids. psu.edu The methoxy group can lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). psu.edu
By analyzing the masses of these fragment ions, a detailed fragmentation map can be constructed, confirming the connectivity of the atoms within the molecule.
Table 1: Predicted MS/MS Fragmentation of this compound This table presents plausible fragmentation patterns based on the known behavior of similar functional groups in tandem mass spectrometry.
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |
| [M-H]⁻ | Decarboxylation | C₁₀H₉O₂⁻ | CO₂ |
| [M+H]⁺ | Loss of Water | C₁₁H₉O₃⁺ | H₂O |
| [M+H]⁺ | Loss of Formic Acid | C₁₀H₈O⁺ | HCOOH |
| [M+H]⁺ | Loss of Methyl Group | C₁₀H₇O₄⁺ | •CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophores present: the methoxy-substituted benzene ring, the ketone carbonyl group, and the carboxylic acid group.
The aromatic ring system typically gives rise to intense absorption bands corresponding to π → π* transitions. physchemres.org The presence of the methoxy (an auxochrome) and carbonyl groups conjugated with the ring can shift these absorption maxima to longer wavelengths (a bathochromic or red shift). researchgate.net The carbonyl group of the ketone and the carboxylic acid also exhibit weaker n → π* transitions at longer wavelengths. physchemres.org The exact position of the absorption maxima (λmax) can be influenced by the solvent used, a phenomenon known as solvatochromism. researchgate.net
Table 2: Expected Electronic Transitions for this compound This table outlines the probable electronic transitions and their corresponding expected wavelength regions based on the molecule's chromophores.
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
| π → π | Substituted Benzene Ring | 200 - 300 |
| n → π | Ketone Carbonyl (C=O) | 270 - 320 |
| n → π* | Carboxylic Acid Carbonyl (C=O) | 200 - 220 |
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Polymorphism Studies
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com For this compound, a successful single-crystal XRD analysis would reveal the planarity of the indanone ring system and the orientation of the methoxy and carboxylic acid substituents. mdpi.comnih.gov
A key feature often observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked through O-H···O interactions between their carboxyl groups. researchgate.net Other intermolecular forces, such as C-H···O interactions, would also be identified, providing a complete picture of the crystal packing. nih.gov
Furthermore, XRD is essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. mdpi.com Different polymorphs can have distinct physical properties. By growing crystals under various conditions and analyzing them with XRD, it is possible to identify and characterize different polymorphic forms of this compound. mdpi.comnih.gov
Table 3: Illustrative Crystallographic Data from Single-Crystal XRD Analysis This table shows the type of data obtained from an XRD experiment, using hypothetical values for demonstration.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.0 Å, b = 13.0 Å, c = 17.2 Å |
| α = 90°, β = 91.8°, γ = 90° | |
| Molecules per Unit Cell (Z) | 4 |
| Key Hydrogen Bonds | O-H···O (dimer formation) |
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. ptfarm.pl A reversed-phase HPLC method, typically using a C18 column, is well-suited for this analysis. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution buffered at a slightly acidic pH to ensure the carboxylic acid is in its neutral, protonated form for better retention. mdpi.com
Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (λmax). mdpi.com The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. HPLC can also be scaled up for preparative applications to isolate the pure compound from a mixture. medicaljournalssweden.se
Table 4: Typical HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 254 nm) |
| Retention Time | Compound-specific (e.g., 8.5 min) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. derpharmachemica.com Due to its low volatility and polar carboxylic acid group, this compound requires a chemical derivatization step before GC-MS analysis. researchgate.net Common derivatization methods include esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., using BSTFA to form a trimethylsilyl (B98337) ester). researchgate.net This process increases the compound's volatility and thermal stability.
Once derivatized, the compound is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for identification by comparing it to spectral libraries. derpharmachemica.com
Table 5: GC-MS Analysis Following Derivatization
| Parameter | Description |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | Capillary column (e.g., ZB-5MS) |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) |
| Key Mass Fragments | Molecular ion (M⁺) of the derivative, characteristic fragments |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing this compound without the need for derivatization. nih.gov Using a setup similar to HPLC, the compound is first separated on a reversed-phase column.
The eluent from the LC is then directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). nih.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. LC-MS is exceptionally useful for identifying impurities and degradation products, even at trace levels. nih.gov
Table 6: Representative LC-MS Method Parameters
| Parameter | Condition |
| LC Column | C18 (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase | Methanol : Water (with 0.1% Acetic Acid) |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Detected Ion | [M-H]⁻ |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid, efficient, and indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound. Its application allows for the qualitative assessment of reaction progress by tracking the consumption of starting materials and the formation of products. The separation on a TLC plate is governed by the principle of differential partitioning of the analytes between the stationary phase and the mobile phase. For a compound like this compound, which possesses both polar (carboxylic acid, ketone) and non-polar (aromatic ring, methoxy group) functionalities, the choice of these phases is critical for achieving effective separation.
The standard stationary phase for the analysis of this compound and its reaction intermediates is silica (B1680970) gel (SiO₂). The slightly acidic nature of silica gel can sometimes lead to the streaking of acidic compounds. To mitigate this, the mobile phase is often modified with a small amount of a weak acid, such as acetic acid or formic acid. This addition ensures that the carboxylic acid remains in its protonated form, leading to more compact and well-defined spots.
The selection of an appropriate mobile phase, or eluent, is paramount for achieving clear separation between the reactant, intermediates, and the final product. The polarity of the eluent is adjusted to control the movement of the spots on the TLC plate. A common strategy involves using a binary solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve a retention factor (Rf) for the starting material that is neither too high nor too low, ideally in the range of 0.3 to 0.5. This positioning allows for clear visualization of both less polar products (which will have a higher Rf) and more polar byproducts (with a lower Rf).
To monitor a reaction, a standard protocol is followed. A TLC plate is spotted with three lanes: the starting material, a co-spot containing both the starting material and the reaction mixture, and the reaction mixture itself. As the reaction proceeds, aliquots are taken from the reaction mixture at regular intervals and spotted on the TLC plate. The disappearance of the spot corresponding to the starting material in the reaction mixture lane and the appearance of a new spot for the product signify the progression of the reaction. The co-spot is crucial for unambiguously identifying the starting material spot in the reaction mixture, especially if the Rf values of the reactant and product are close.
Visualization of the separated spots on the TLC plate can be achieved through various methods. Given the aromatic nature of this compound, it is expected to be UV active. Therefore, a non-destructive method involves placing the developed TLC plate under a UV lamp (typically at 254 nm), where the compound will appear as a dark spot against a fluorescent background. For more specific or enhanced visualization, chemical stains can be employed. A stain such as bromocresol green is particularly effective for identifying carboxylic acids, which appear as yellow spots on a blue background. Other general-purpose stains, like potassium permanganate (B83412) (which reacts with oxidizable functional groups) or p-anisaldehyde, can also be used to visualize a broader range of compounds that may be present in the reaction mixture.
The following tables provide hypothetical yet representative data for monitoring a reaction, such as an esterification of this compound, using TLC.
Table 1: TLC System Parameters for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane / Acetic Acid (30:70:1, v/v/v) |
| Visualization | 1. UV Light (254 nm)2. Bromocresol Green Stain |
Table 2: Hypothetical Rf Values for an Esterification Reaction
| Compound | Structure | Rf Value (Approx.) | UV (254 nm) | Bromocresol Green |
| This compound (Starting Material) | 0.35 | Dark Spot | Yellow Spot | |
| Methyl 6-methoxy-3-oxo-indan-5-carboxylate (Product) | 0.60 | Dark Spot | No Color Change |
Table 3: Reaction Progress Monitored by TLC at Different Time Intervals
| Time | Starting Material Spot Intensity | Product Spot Intensity |
| t = 0 min | +++ | - |
| t = 30 min | ++ | + |
| t = 60 min | + | ++ |
| t = 120 min | - | +++ |
(Intensity Key: +++ Strong, ++ Medium, + Weak, - Not Visible)
This systematic application of TLC provides a detailed qualitative picture of the reaction's progress, enabling the chemist to determine the optimal reaction time and to identify the presence of any significant side products, thereby guiding the subsequent work-up and purification strategy.
Detailed Computational and Theoretical Studies of this compound Not Found in Publicly Available Literature
Following a comprehensive search of scientific databases and scholarly articles, detailed computational and theoretical studies specifically focused on the chemical compound “this compound” are not available in the public domain. The request for an in-depth article covering specific Density Functional Theory (DFT) calculations—including geometry optimization, vibrational frequencies, electronic properties, molecular electrostatic potential (MESP) mapping, charge distribution, and thermochemical properties—could not be fulfilled due to the absence of published research data for this particular molecule.
Searches for computational analyses such as conformational analysis, prediction of vibrational spectra, Frontier Molecular Orbitals (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and calculations of thermochemical properties like the enthalpy of formation for this compound did not yield specific results.
While the methodologies outlined in the request are standard computational chemistry techniques used to characterize molecules, it appears that researchers have not published a specific application of these methods to this compound. Literature is available for structurally similar compounds, such as 5,6-dimethoxy-1-indanone (B192829) or various other carboxylic acids, but per the instructions to focus solely on the specified compound, these findings cannot be used to generate the requested article. Without primary research data, creating the specified scientifically accurate content and data tables is not possible.
Computational and Theoretical Studies of 6 Methoxy 3 Oxo Indan 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra. researchgate.netepstem.net This computational approach allows for a theoretical understanding of the electronic transitions occurring within a molecule upon absorption of light. For 6-Methoxy-3-oxo-indan-5-carboxylic acid, TD-DFT calculations would be performed to determine its maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption bands. scielo.org.za
The process typically involves first optimizing the ground state geometry of the molecule using a suitable functional and basis set, such as B3LYP/6-311G(d). epstem.net Following this, TD-DFT calculations are carried out on the optimized structure to simulate the UV-Vis spectrum. researchgate.net The results from these calculations can be compared with experimentally obtained spectra to validate the computational model. scielo.org.za Such studies provide valuable information on the electronic structure and the nature of the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). epstem.net
Table 1: Illustrative Predicted UV-Vis Spectral Data for this compound using TD-DFT
| Calculated Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 350 | 3.54 | 0.25 | HOMO -> LUMO |
| 280 | 4.43 | 0.18 | HOMO-1 -> LUMO |
| 235 | 5.27 | 0.45 | HOMO -> LUMO+1 |
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.govresearchgate.net The goal is to predict the binding mode and affinity of the ligand, often expressed as a docking score or binding energy. jbcpm.com
The process involves preparing the 3D structures of both the ligand and the receptor. Molecular docking software, such as AutoDock or GOLD, is then used to explore various possible binding poses of the ligand within the active site of the receptor. ekb.egjbcpm.com These programs use scoring functions to estimate the binding affinity for each pose. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. jbcpm.com For instance, the methoxy (B1213986) and carboxylic acid groups on the indanone scaffold could be crucial for forming hydrogen bonds with amino acid residues in a receptor's active site. researchgate.net
Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Receptor
| Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|
| -8.5 | TYR 234 | Hydrogen Bond |
| LYS 121 | Hydrogen Bond | |
| VAL 201 | Hydrophobic Interaction | |
| LEU 289 | van der Waals |
Note: This table contains hypothetical data for illustrative purposes.
Intermolecular Interactions and Crystal Packing Analysis
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure and polymorphism. mdpi.com Computational methods are employed to analyze the forces that govern how molecules of this compound arrange themselves in a crystal lattice.
Hydrogen bonds are among the most important interactions that determine the crystal packing of molecules containing hydrogen bond donors (like the carboxylic acid's -OH group) and acceptors (like the carbonyl and methoxy oxygens). nih.gov In the solid state, molecules of this compound are likely to form dimers through hydrogen bonds between their carboxylic acid groups, a common motif for carboxylic acids. mdpi.comnih.gov These dimers can then be further linked into more complex networks through other hydrogen bonds, potentially involving the methoxy group. researchgate.net The analysis of these networks helps in understanding the stability and physical properties of the crystalline solid.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. google.com Different polymorphs of a compound can have different physical properties, such as solubility and melting point. Computational studies can help in predicting and understanding the possible polymorphic forms of this compound by evaluating the energetic stability of different crystal packing arrangements. mdpi.comnih.gov
Table 3: Illustrative Hirshfeld Surface Analysis Contributions for this compound
| Interaction Type | Contribution (%) |
|---|---|
| H···O/O···H | 45.2 |
| H···H | 35.8 |
| C···H/H···C | 12.5 |
| C···C | 4.1 |
| Other | 2.4 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural parameters)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in elucidating the specific structural features that govern their therapeutic effects. These models are built upon a variety of molecular descriptors that quantify the physicochemical properties of the molecules.
Research into the QSAR of indanone derivatives has highlighted the significance of several classes of structural parameters, including electronic, steric, and thermodynamic properties. These parameters are calculated using computational chemistry methods and are then correlated with experimentally determined biological activities, such as inhibitory concentrations (IC50), to generate a predictive model.
A significant QSAR analysis performed on a series of indanone derivatives, structurally related to this compound, identified key molecular descriptors that influence their biological activity. The study constructed a statistically significant QSAR model by correlating the inhibitory activity with parameters such as the dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and specific pi-orbital wave function coefficients of the substituted indanone ring. nih.gov The absence of molecular shape or bulk parameters in this particular QSAR equation suggested that considerable space is available around the indanone ring during its interaction with its biological target. nih.gov
Further QSAR analyses on indanone and aurone (B1235358) derivatives have also been conducted to understand their potential as inhibitors of enzymes like acetylcholine (B1216132) esterase. jocpr.comjocpr.comresearchgate.net In these studies, statistically significant models were developed using descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), molecular diameter, and Gibbs Free Energy (G). jocpr.comjocpr.comresearchgate.net The correlation coefficient (r) for such models indicates a strong relationship between these structural parameters and the observed biological activity. jocpr.comjocpr.com
Detailed Research Findings
The development of a robust QSAR model for a series of analogs of this compound would involve the systematic variation of substituents on the indanone core and the subsequent calculation of a wide array of molecular descriptors. These descriptors are then used as independent variables in a multiple linear regression (MLR) or other statistical analysis to predict the dependent variable, which is the biological activity.
For instance, a hypothetical QSAR study on a series of analogs might explore how modifications at various positions of the indanone ring affect activity. The following tables illustrate the types of structural parameters that would be considered and their hypothetical values for a set of analogs.
| Compound | Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |
|---|---|---|---|---|---|
| Analog 1 | -H | -6.54 | -1.23 | 2.87 | 250.6 |
| Analog 2 | -F | -6.62 | -1.35 | 3.15 | 252.1 |
| Analog 3 | -Cl | -6.71 | -1.48 | 3.54 | 260.3 |
| Analog 4 | -CH3 | -6.48 | -1.19 | 2.95 | 265.8 |
| Analog 5 | -NO2 | -7.12 | -2.05 | 5.21 | 268.4 |
| Compound | Gibbs Free Energy (kcal/mol) | LogP | Molecular Diameter (Å) | pIC50 |
|---|---|---|---|---|
| Analog 1 | -150.2 | 2.1 | 8.5 | 5.8 |
| Analog 2 | -152.8 | 2.3 | 8.6 | 6.2 |
| Analog 3 | -155.1 | 2.8 | 8.9 | 6.5 |
| Analog 4 | -148.9 | 2.6 | 9.1 | 6.1 |
| Analog 5 | -165.7 | 1.9 | 9.3 | 7.2 |
The data presented in these tables are illustrative. In a real QSAR study, these values would be derived from computational software. The correlation of these descriptors with the biological activity (pIC50) would lead to a QSAR equation. For example, a simplified MLR equation might look like:
pIC50 = β0 + β1(LUMO) + β2(Dipole Moment) + β3(LogP)
Where β0, β1, β2, and β3 are regression coefficients determined by the statistical analysis. A positive coefficient for a descriptor would indicate that an increase in its value leads to an increase in biological activity, while a negative coefficient would suggest the opposite. Such an equation would be a powerful tool for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.
Applications As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry
Precursor for the Synthesis of Complex Molecular Architectures
The indanone scaffold, characterized by a fused benzene (B151609) ring and a five-membered ring containing a ketone, is a foundational element in the synthesis of more complex molecular structures. The presence of methoxy (B1213986) and carboxylic acid groups on the aromatic ring of 6-Methoxy-3-oxo-indan-5-carboxylic acid offers multiple points for chemical modification. These functional groups can be manipulated to build intricate polycyclic systems or to introduce diverse pharmacophores. For instance, the carboxylic acid group can be converted into amides, esters, or other functional groups, serving as a handle for extending the molecular framework. The ketone in the five-membered ring is amenable to reactions such as aldol (B89426) condensations, Grignard additions, and reductions, which can lead to the formation of new carbon-carbon bonds and the introduction of stereocenters. The methoxy group can potentially be demethylated to a hydroxyl group, providing another site for functionalization.
Role in Multistep Organic Synthesis
In the context of multistep organic synthesis, this compound can serve as a key building block. Its synthesis would likely be an early step in a longer synthetic sequence, with subsequent steps modifying its structure to achieve a final target molecule. General methods for the synthesis of indanones often involve intramolecular Friedel-Crafts reactions of substituted phenylpropionic acids. researchgate.netbeilstein-journals.orgnih.gov Once formed, this indanone derivative can undergo a variety of transformations. For example, the carboxylic acid could be protected while the ketone is elaborated, or vice versa. This controlled, stepwise modification is a hallmark of multistep synthesis, allowing for the precise construction of complex molecules with desired stereochemistry and functionality. The indanone structure itself is a precursor to various other heterocyclic and carbocyclic systems.
Substrate for Late-Stage Functionalization in Complex Molecule Synthesis
Exploration of Structural Motifs for Novel Compound Design
The this compound structure provides a rigid scaffold that can be used to explore new chemical space in drug discovery and materials science. By systematically modifying the functional groups and the core structure, libraries of novel compounds can be generated. The indanone motif is present in a variety of compounds with diverse biological activities, and derivatives of this specific indanone could be designed and synthesized to target particular biological pathways or receptors. For example, the carboxylic acid could be used to link the indanone core to other pharmacophores, creating hybrid molecules with potentially synergistic activities. The combination of the electron-donating methoxy group and the electron-withdrawing carboxylic acid and ketone groups on the aromatic ring creates a unique electronic environment that can be exploited in the design of new molecules with specific photophysical or electronic properties.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the functional groups in 6-Methoxy-3-oxo-indan-5-carboxylic acid?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the methoxy (-OCH₃) and oxo (C=O) groups. For example, -NMR can identify the methoxy proton environment (δ ~3.8–4.0 ppm), while -NMR distinguishes the carbonyl carbons (C=O at ~170–200 ppm). Infrared (IR) spectroscopy further validates carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ketone groups. Computational validation using InChI and SMILES strings (as in PubChem entries) ensures structural alignment .
Q. What synthetic strategies are applicable for introducing the methoxy group in indan-based carboxylic acids?
- Answer: Methoxy groups can be introduced via nucleophilic substitution or methylation. For example, methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃) can methylate hydroxyl precursors. Regioselectivity must be confirmed via NOESY or HSQC NMR to avoid side reactions. Catalytic methods using transition metals (e.g., Pd for cross-coupling) are also viable but require optimization .
Q. How should researchers handle and store this compound to ensure stability?
- Answer: Store in airtight containers under inert gas (N₂/Ar) at room temperature (RT) to prevent oxidation. Avoid exposure to moisture and light, as carboxylic acids are prone to hydrolysis. Safety Data Sheets (SDS) for structurally similar compounds (e.g., benzo[d][1,3]dioxole derivatives) recommend pH-neutral conditions and desiccants for long-term stability .
Advanced Research Questions
Q. How can contradictory data on the reactivity of the oxo group in indan derivatives be resolved?
- Answer: Contradictions often arise from solvent effects or competing reaction pathways. For example, the oxo group may undergo keto-enol tautomerism under acidic/basic conditions, altering reactivity. Use kinetic studies (UV-Vis monitoring) and Density Functional Theory (DFT) calculations to map energy barriers. Cross-validate with X-ray crystallography to confirm tautomeric states .
Q. What experimental design considerations are critical for studying the biological activity of this compound?
- Answer: Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) with rigorous controls. Use structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing methoxy with ethoxy). Validate findings with orthogonal assays (e.g., SPR for binding affinity). Reference protocols from indazole-carboxylic acid studies for reproducibility .
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Answer: Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (DMF/DMSO) enhances solubility during coupling reactions. High-Performance Liquid Chromatography (HPLC) with UV detection monitors reaction progress and purity (≥95% by area normalization) .
Q. What computational tools are suitable for predicting the metabolic pathways of this compound?
- Answer: Use in silico tools like SwissADME or ADMET Predictor™ to model phase I/II metabolism. Molecular docking (AutoDock Vina) identifies potential enzyme targets (e.g., cytochrome P450 isoforms). Validate predictions with liquid chromatography-mass spectrometry (LC-MS) metabolite profiling .
Methodological Notes
- Data Contradiction Analysis: Cross-reference spectral data (NMR, IR) with computational models to resolve ambiguities. For biological assays, use triplicate measurements and statistical validation (p < 0.05).
- Advanced Purification: Preparative HPLC or recrystallization from ethanol/water mixtures improves purity. Monitor by thin-layer chromatography (TLC) with UV visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
